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Introduction

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of
Mycobacterium tuberculosis (Mtb) presents a significant global health challenge. Combination
therapy is a cornerstone of tuberculosis treatment, and identifying novel synergistic drug
interactions is crucial for developing more effective and shorter treatment regimens. Synergistic
interactions can increase drug efficacy, reduce required dosages, minimize toxicity, and prevent
the development of drug resistance. The checkerboard assay is a widely used in vitro method
to systematically assess the interactions between two antimicrobial agents.[1] This application
note provides a detailed protocol for utilizing a checkerboard microdilution assay to evaluate
the synergistic potential of a novel compound, "Antituberculosis agent-2" (AT-2), in
combination with the first-line anti-TB drug Isoniazid (INH).

Principle of the Method

The checkerboard method involves testing various concentrations of two drugs, both
individually and in combination, against a standardized inoculum of M. tuberculosis. The assay
is typically performed in a 96-well microtiter plate where concentrations of Drug A are serially
diluted along the y-axis and concentrations of Drug B are serially diluted along the x-axis. This
creates a matrix of unique drug concentration combinations.
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The interaction between the two agents is quantified by calculating the Fractional Inhibitory
Concentration (FIC) Index. The FIC is the ratio of the Minimum Inhibitory Concentration (MIC)
of a drug in combination to its MIC when used alone.[2][3][4] The FIC Index (FICI) is the sum of
the FICs for both drugs.[2][5][6]

FIC Index (FICI) Calculation:

FICI = FIC of Drug A + FIC of Drug B

Where:

e FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
e FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
The FICI value is used to classify the drug interaction as follows:

e Synergy: FICI <0.5

» Additive/Indifference: 0.5 < FICI £4.0

e Antagonism: FICI > 4.0

Experimental Protocol

Materials and Reagents

o Mycobacterium tuberculosis H37Rv (or other relevant clinical isolates)

o Middlebrook 7H9 broth supplemented with 10% OADC (Oleic Acid-Albumin-Dextrose-
Catalase) and 0.05% Tween 80

o Antituberculosis agent-2 (AT-2), stock solution of known concentration
« Isoniazid (INH), stock solution of known concentration
o Sterile 96-well flat-bottom microtiter plates

¢ Resazurin sodium salt solution (0.02% w/v in sterile water) or other growth indicator
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» Sterile multichannel pipettes, pipette tips, and reagent reservoirs
o Class Il Biological Safety Cabinet

e Humidified incubator at 37°C

Procedure

e Preparation of Mtb Inoculum: a. Culture M. tuberculosis in 7H9 broth until it reaches mid-log
phase (ODsoo of 0.4-0.6). b. Adjust the culture turbidity with fresh 7H9 broth to match a 0.5
McFarland standard, which corresponds to approximately 1.5 x 108 CFU/mL. c. Prepare the
final inoculum by diluting this suspension 1:20 in 7H9 broth to achieve a concentration of
approximately 7.5 x 10 CFU/mL.

e Drug Dilution and Plate Setup: a. The checkerboard assay requires determining the MIC of
each drug individually first. This is typically done using a standard broth microdilution
method. b. For the checkerboard plate, prepare serial dilutions of both AT-2 and INH. c. In a
96-well plate, add 50 pL of 7H9 broth to all wells except for the first row and first column. d.
Prepare 2X the final desired concentrations of each drug. e. Drug A (AT-2): Add 100 pL of the
highest concentration of AT-2 to the first well of each column (e.g., A1-H1). Perform serial
dilutions by transferring 50 pL from this well down each column. f. Drug B (INH): Add 50 pL
of serially diluted INH concentrations across the rows. This will result in a matrix of
combinations. g. Include control wells: a row with AT-2 only, a column with INH only, and a
well with no drugs (growth control).

¢ Inoculation: a. Add 100 pL of the prepared Mtb inoculum to each well, bringing the final
volume to 200 pL. This dilutes the drug concentrations to their final 1X strength.

¢ Incubation: a. Seal the plates with a breathable sealer or place them in a secondary
container to prevent evaporation. b. Incubate the plates at 37°C in a humidified incubator for
7-14 days.

e Reading Results: a. After incubation, add 30 puL of Resazurin solution to each well and re-
incubate for 24-48 hours. b. A color change from blue (no growth) to pink (growth) indicates
bacterial viability. c. The MIC is defined as the lowest drug concentration that prevents this
color change. d. Identify the MIC of each drug alone and the MICs of the drugs in
combination from the wells showing no growth.
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Data Presentation and Interpretation

The results of the checkerboard assay are used to calculate the FICI for each non-inhibitory
combination. The lowest FICI value determines the nature of the interaction.

Table 1: Hypothetical Checkerboard Assay Results for AT-2 and Isoniazid (INH)

MIC of MIC of

AT-2 INH AT-2in INH in FIC of FIC of ey Interpre
(ng/imL) (pg/imL) Combin Combin  AT-2 INH tation
ation ation

MIC

2.0
Alone
MIC

0.1
Alone
0.5 0.0125 0.5 0.0125 0.25 0.125 0.375 Synergy
1.0 0.006 1.0 0.006 0.5 0.06 0.56 Additive
0.25 0.025 0.25 0.025 0.125 0.25 0.375 Synergy
0.125 0.05 0.125 0.05 0.0625 0.5 0.5625 Additive

In this example, the combination of 0.5 pg/mL of AT-2 with 0.0125 pg/mL of INH resulted in a
synergistic interaction with an FICI of 0.375. This indicates that the combination is more
effective than the individual drugs.[7][8]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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